molecular formula C17H16FN7O B2704949 [4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2H-triazol-4-yl)methanone CAS No. 2380032-53-9

[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2H-triazol-4-yl)methanone

Cat. No. B2704949
M. Wt: 353.361
InChI Key: NBENTVSTMYSFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2H-triazol-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound is a member of the pyrimidine family and has a triazole ring attached to it.

Scientific Research Applications

[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2H-triazol-4-yl)methanone has shown potential in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has shown potential as an antibacterial and antifungal agent.

Mechanism Of Action

The mechanism of action of [4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2H-triazol-4-yl)methanone is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and bacteria. It may also work by modulating certain neurotransmitters in the brain, which could be beneficial in the treatment of neurodegenerative diseases.

Biochemical And Physiological Effects

The biochemical and physiological effects of [4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2H-triazol-4-yl)methanone have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and bacteria. In vivo studies have shown that it can improve cognitive function and reduce inflammation in the brain.

Advantages And Limitations For Lab Experiments

One of the advantages of using [4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2H-triazol-4-yl)methanone in lab experiments is its potential as a multi-targeted agent. It has shown activity against cancer cells, bacteria, and neurodegenerative diseases. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for [4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2H-triazol-4-yl)methanone research. One direction is to further investigate its potential as an anticancer agent and develop it into a clinical drug. Another direction is to study its potential as a treatment for neurodegenerative diseases and optimize its use in clinical trials. Additionally, more research is needed to fully understand its mechanism of action and identify potential drug targets.

Synthesis Methods

The synthesis of [4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2H-triazol-4-yl)methanone involves the reaction of 5-fluoro-6-phenylpyrimidin-4-amine with 1-(2-bromoethyl)-1H-1,2,3-triazole in the presence of a palladium catalyst. The resulting compound is then treated with piperazine to obtain the final product.

properties

IUPAC Name

[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2H-triazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN7O/c18-14-15(12-4-2-1-3-5-12)19-11-20-16(14)24-6-8-25(9-7-24)17(26)13-10-21-23-22-13/h1-5,10-11H,6-9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBENTVSTMYSFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2F)C3=CC=CC=C3)C(=O)C4=NNN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-4-phenyl-6-[4-(2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidine

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